N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-2-3-5-16-7-9-18(10-8-16)24-20(29)15-30-21-12-11-19-25-26-22(28(19)27-21)17-6-4-13-23-14-17/h4,6-14H,2-3,5,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYWQUZEMGUBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyridazine structure, followed by the introduction of the pyridinyl and butylphenyl groups. Key steps include:
Formation of the Triazolopyridazine Core: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate pyridine precursors.
Substitution Reactions: The final steps involve substitution reactions to attach the butylphenyl group, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic and heterocyclic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several triazolo-pyridazine derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives
Functional and Pharmacological Insights
- Lin28-1632 (C1632) : This analog substitutes the triazolo core with a methyl group and uses a methylacetamide side chain. It demonstrates functional inhibition of Lin28 proteins, a critical regulator of metabolism and regeneration, at 80 µM concentrations . The absence of a bulky 4-butylphenyl group in C1632 may improve solubility but reduce target affinity compared to the thioacetamide-containing target compound.
- E-4b: Features a propenoic acid substituent and a dimethylpyrazole group. Its high melting point (253–255°C) suggests strong intermolecular interactions, likely due to hydrogen bonding from the carboxylic acid moiety . This contrasts with the target compound’s thioether linkage, which may reduce polarity and alter pharmacokinetics.
- Thiiazine-containing analog () : Shares the same molecular weight and core structure as the target compound but replaces the 4-butylphenyl group with a thiiazine ring. This modification could influence electronic properties and binding interactions in biological systems .
Physicochemical and Metabolic Implications
- Thioether vs. Ether Linkages : The thioacetamide group (C–S–C) in the target compound may confer greater resistance to enzymatic hydrolysis compared to oxygen-containing analogs like C1632, which features a standard acetamide (C–O–C) linkage .
Biological Activity
N-(4-butylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (referred to as compound 1) is a complex organic molecule that has attracted attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed overview of the biological activity associated with compound 1, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
Compound 1 features a unique structural arrangement that includes:
- A butylphenyl group.
- A thioacetamide moiety.
- A triazolo-pyridazine core.
The presence of these functional groups contributes to its diverse biological activities, making it a candidate for various pharmacological applications.
The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation and survival pathways. Notably, it has been shown to affect the PI3K/Akt signaling pathway , which is crucial in cancer cell growth and survival. The inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Activity
Research has indicated that compound 1 exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Breast cancer
- Lung cancer
- Colon cancer
In these studies, compound 1 was found to induce apoptosis and inhibit cell migration and invasion, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings indicate that compound 1 may serve as a lead compound for developing new antimicrobial agents .
Research Findings and Case Studies
Several studies have explored the biological activities of compound 1 and related compounds. Below are key findings from notable research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
